molecular formula C15H22O2 B8154270 [5-(Allyloxy)pentyl]benzyl ether

[5-(Allyloxy)pentyl]benzyl ether

Cat. No.: B8154270
M. Wt: 234.33 g/mol
InChI Key: XJIJUOLQJVOETK-UHFFFAOYSA-N
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Description

[5-(Allyloxy)pentyl]benzyl ether is a benzyl ether derivative featuring a pentyl chain substituted with an allyloxy group at the terminal position. Structurally, it combines a benzyl group (C₆H₅CH₂-) linked via an oxygen atom to a pentyl chain modified with an allyloxy (-O-CH₂-CH=CH₂) moiety. This compound’s synthesis likely involves methods analogous to those described for simpler benzyl ethers, such as Williamson ether synthesis or nucleophilic substitution reactions involving benzyl halides and alkoxide precursors .

Properties

IUPAC Name

5-prop-2-enoxypentoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-11-16-12-7-4-8-13-17-14-15-9-5-3-6-10-15/h2-3,5-6,9-10H,1,4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIJUOLQJVOETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of 1,5-Pentanediol

The Williamson ether synthesis remains a cornerstone for ether formation. In this approach, 1,5-pentanediol undergoes mono-benzylation using benzyl bromide under solvent-free conditions with solid potassium hydroxide (KOH). The reaction exploits the high reactivity of benzyl bromide in S<sub>N</sub>2 reactions, favoring primary alcohol substitution.

Procedure :

  • Mono-benzylation :

    • 1,5-Pentanediol (10 mmol) is mixed with benzyl bromide (12 mmol) and crushed KOH pellets (15 mmol) under argon.

    • The exothermic reaction proceeds at room temperature for 2–4 hours, yielding 5-(benzyloxy)pentan-1-ol as the major product.

    • Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the mono-benzylated product in 78% yield.

  • Validation :

    • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.32–7.25 (m, 5H, Ar-H), 4.52 (s, 2H, CH<sub>2</sub>Ph), 3.58 (t, 2H, J = 6.4 Hz, OCH<sub>2</sub>), 1.60–1.45 (m, 6H, CH<sub>2</sub>).

Allylation of 5-(Benzyloxy)pentan-1-ol

The remaining primary alcohol is allylated using allyl bromide under analogous solvent-free conditions:

Procedure :

  • 5-(Benzyloxy)pentan-1-ol (5 mmol) is reacted with allyl bromide (6 mmol) and KOH (7.5 mmol) at 50°C for 3 hours.

  • Column chromatography (hexane/ethyl acetate, 9:1) isolates [5-(allyloxy)pentyl]benzyl ether in 82% yield.

Characterization :

  • <sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): δ 138.4 (C-Ar), 128.4–127.8 (Ar-CH), 117.2 (CH<sub>2</sub>=CH<sub>2</sub>), 72.1 (OCH<sub>2</sub>Ph), 70.5 (OCH<sub>2</sub>CH<sub>2</sub>), 29.8–26.3 (CH<sub>2</sub>).

Benzylation via Pyridinium Triflate Reagents

In Situ Generation of Benzyl Electrophiles

A method leveraging 2-benzyloxypyridine and methyl triflate enables benzylation under neutral conditions, ideal for acid-sensitive substrates.

Procedure :

  • Benzylation :

    • 1,5-Pentanediol (5 mmol), 2-benzyloxypyridine (10 mmol), and MgO (10 mmol) are suspended in toluene.

    • Methyl triflate (10 mmol) is added at 0°C, and the mixture is heated at 90°C for 24 hours.

    • 5-(Benzyloxy)pentan-1-ol is obtained in 85% yield after extraction and chromatography.

  • Allylation :

    • The intermediate is treated with allyl bromide (6 mmol) and KOH (7.5 mmol) in trifluorotoluene at 60°C for 6 hours.

    • Final purification yields the target compound in 88% purity.

Advantages :

  • Avoids harsh bases, preserving stereochemistry in chiral substrates.

  • Compatible with toluene or trifluorotoluene, depending on substrate solubility.

Halide Displacement Route

Synthesis of 5-Bromo-pentyl Benzyl Ether

This route circumvents selectivity issues by starting with 5-bromo-1-pentanol :

Procedure :

  • Benzylation :

    • 5-Bromo-1-pentanol (10 mmol) reacts with benzyl bromide (12 mmol) and KOH (15 mmol) under solvent-free conditions.

    • 5-Bromo-pentyl benzyl ether is isolated in 76% yield.

  • Allyl Oxide Substitution :

    • Sodium allyloxide (prepared from allyl alcohol and NaH) displaces bromide in 5-bromo-pentyl benzyl ether via S<sub>N</sub>2.

    • Reaction in THF at 60°C for 12 hours affords the product in 68% yield.

Challenges :

  • Requires stoichiometric control to prevent dialkylation.

  • Limited commercial availability of 5-bromo-1-pentanol necessitates additional synthesis steps.

Comparative Analysis of Methods

MethodYield (%)ConditionsSelectivityScalability
Sequential Williamson82Solvent-free, KOHModerateHigh
Pyridinium Triflate88Toluene, 90°CHighModerate
Halide Displacement68THF, NaHLowLow

Key Observations :

  • Solvent-free Williamson synthesis offers the highest scalability but requires careful stoichiometry to avoid dialkylation.

  • Pyridinium triflate-mediated benzylation provides superior selectivity for sensitive substrates but involves higher costs.

Mechanistic Considerations

Reaction Kinetics in Williamson Synthesis

The S<sub>N</sub>2 mechanism governs both benzylation and allylation steps. Benzyl bromide’s enhanced reactivity arises from resonance stabilization of the transition state by the aromatic ring. Allyl bromide, though less reactive, benefits from the primary alkyl halide structure, minimizing elimination.

Solvent Effects

  • Toluene : Enhances solubility of aromatic intermediates in pyridinium triflate methods.

  • Trifluorotoluene : Improves yields in sterically hindered systems due to increased electrophilicity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Allyloxy)pentyl]benzyl ether can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

    Reduction: The compound can be reduced using hydrogenation catalysts to yield the corresponding saturated ether.

    Substitution: The benzyl ether moiety can be cleaved under acidic conditions to produce benzyl alcohol and the corresponding alkyl halide.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used for cleavage reactions.

Major Products Formed:

    Oxidation: Epoxides, aldehydes.

    Reduction: Saturated ethers.

    Substitution: Benzyl alcohol, alkyl halides.

Scientific Research Applications

Chemistry: In organic synthesis, [5-(Allyloxy)pentyl]benzyl ether can be used as an intermediate for the preparation of more complex molecules

Biology and Medicine:

Industry: In the materials science field, this compound could be used in the development of novel polymers or as a precursor for surface-active agents.

Mechanism of Action

The mechanism by which [5-(Allyloxy)pentyl]benzyl ether exerts its effects is primarily through its reactivity as an ether. The molecular targets and pathways involved would depend on the specific reactions it undergoes. For example, in oxidation reactions, the allyloxy group may form reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares [5-(Allyloxy)pentyl]benzyl ether with key analogs:

Compound Molecular Formula Key Functional Groups Key Properties/Applications References
This compound C₁₇H₂₄O₂ Benzyl ether, allyloxy, pentyl Potential use in organic synthesis, pending reactivity studies
Dibenzyl ether C₁₄H₁₄O Two benzyl groups Plasticizer, solvent for polymers/coatings
Allyl phenyl ether C₉H₁₀O Allyl, phenyl ether Intermediate in organic synthesis
Benzyl ethyl ether C₉H₁₂O Benzyl, ethyl ether Studied for metabolic turnover in liver enzymes
Benzyl pentyl ether C₁₂H₁₈O Benzyl, pentyl ether Lower metabolic turnover in rat liver microsomes

Key Observations :

  • Allyl vs.

Metabolic and Enzymatic Behavior

Evidence from liver microsome studies highlights critical differences:

  • Turnover Rates: Benzyl ethers generally exhibit lower O-dealkylation rates than ethyl or methyl ethers in rat liver microsomes. For example, benzyl pentyl ether (compound 4 in ) showed negligible O-dealkylation in Wistar rat microsomes, whereas ethyl ethers had higher turnover . However, in β-naphthoflavone (BNF)-induced microsomes, benzyl ethers demonstrated a twofold increase in debenzylation rates, suggesting enzyme induction enhances their metabolism .
  • Implications for this compound: The allyloxy group may alter metabolic pathways compared to benzyl ethers. Allyl ethers are prone to oxidation (e.g., epoxidation), which could lead to distinct metabolites or reduced enzymatic turnover compared to purely alkyl-substituted benzyl ethers.

Physicochemical Properties

While specific data for this compound are unavailable, inferences can be drawn:

  • Solubility : Longer alkyl chains (e.g., pentyl) likely reduce water solubility compared to ethyl or methyl ethers, aligning with trends observed in 2-NA-based substrates .
  • Boiling/Melting Points : The allyloxy group may lower melting points relative to dibenzyl ether (a liquid at room temperature) due to reduced symmetry .

Q & A

Q. What are the recommended synthetic routes for [5-(Allyloxy)pentyl]benzyl ether?

  • Methodological Answer : The Williamson synthesis is a foundational method for ether preparation, involving alkylation of a benzyl alkoxide with 5-(allyloxy)pentyl halide under basic conditions . Alternative approaches include using 2-benzyloxypyridine as a benzylating agent, which facilitates efficient coupling with alcohols under mild conditions . Microemulsion-mediated synthesis (e.g., using surfactants to stabilize reactive intermediates) may also improve yield and selectivity for allyl ether derivatives .

Q. How can this compound be characterized structurally and analytically?

  • Methodological Answer :
  • GC/MS : Use polar capillary columns (e.g., Agilent J&W DB-WAX) to resolve ethers, with retention indices calibrated against known standards .
  • X-ray crystallography : Single-crystal analysis (e.g., via SHELXL software) confirms bond lengths and angles, particularly for the allyloxy and benzyl ether moieties .
  • SMILES/InChI descriptors : Computational tools like CC-DPS generate structural fingerprints (e.g., COCc1ccccc1 for benzyl methyl ether analogs) to validate connectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during synthesis?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or catalyst choice. For example:
  • Catalytic optimization : Frustrated Lewis pairs (FLPs) or organocatalysts (e.g., diarylprolinol silyl ethers) can enhance nucleophilic substitution efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in Williamson synthesis, while micellar media improve allyl group reactivity .
  • Kinetic profiling : Monitor intermediates via in-situ NMR or IR to identify rate-limiting steps .

Q. What is the stability of this compound under acidic or nucleophilic conditions?

  • Methodological Answer : Benzyl ethers undergo cleavage with HI via SN2 mechanisms, yielding benzyl iodide and phenol derivatives . For this compound:
  • Acid sensitivity : Test stability in HCl/THF mixtures; allyloxy groups may undergo sigmatropic rearrangements (e.g., Claisen) at elevated temperatures .
  • Nucleophilic attack : Use DFT calculations to predict susceptibility at the ether oxygen or allyl double bond .

Q. How does the allyloxy group influence reactivity in cross-coupling or polymerization?

  • Methodological Answer : The allyloxy moiety participates in:
  • Oxidation/Reduction : Ozonolysis converts allyl groups to carbonyls, while hydrogenation saturates the double bond for downstream functionalization .
  • Polymerization : Radical-initiated copolymerization with styrene or acrylates creates branched architectures; monitor via GPC and DSC .
  • Click chemistry : Thiol-ene reactions with mercaptans enable bioconjugation or dendrimer synthesis .

Q. What catalytic strategies improve enantioselective synthesis of benzyl-allyl ether derivatives?

  • Methodological Answer :
  • Chiral catalysts : Use Jacobsen’s Co-salen complexes or BINOL-derived phosphoric acids for asymmetric alkylation .
  • Dynamic kinetic resolution : Combine transition-metal catalysts (e.g., Ru) with enzymes to resolve racemic mixtures .
  • Computational screening : Dock substrates into catalyst active sites (e.g., using AutoDock Vina) to predict stereoselectivity .

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